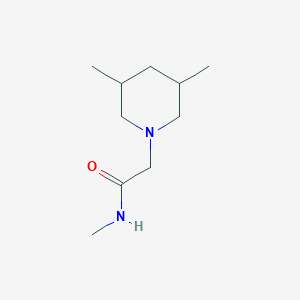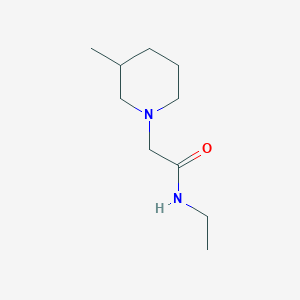
2-(azocan-1-yl)-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azocan-1-yl)-N-prop-2-ynylacetamide, also known as APA, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. APA is a heterocyclic compound that contains a nitrogen atom in its ring structure, which makes it a potential candidate for use in drug design.
Mecanismo De Acción
The mechanism of action of 2-(azocan-1-yl)-N-prop-2-ynylacetamide is not well understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and division. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to have anti-inflammatory properties, which may make it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(azocan-1-yl)-N-prop-2-ynylacetamide in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to be stable under a wide range of conditions, which makes it a reliable compound for use in experiments. However, one limitation of using 2-(azocan-1-yl)-N-prop-2-ynylacetamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 2-(azocan-1-yl)-N-prop-2-ynylacetamide. One area of interest is the development of 2-(azocan-1-yl)-N-prop-2-ynylacetamide-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to better understand the mechanism of action of 2-(azocan-1-yl)-N-prop-2-ynylacetamide and to identify potential targets for drug design. Finally, research is needed to explore the potential use of 2-(azocan-1-yl)-N-prop-2-ynylacetamide in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-(azocan-1-yl)-N-prop-2-ynylacetamide can be achieved through a multistep process that involves the reaction of propargylamine with acetic anhydride to form N-prop-2-ynylacetamide. This compound is then reacted with sodium azide to form the azide derivative, which is subsequently reduced using palladium on carbon to produce 2-(azocan-1-yl)-N-prop-2-ynylacetamide.
Aplicaciones Científicas De Investigación
2-(azocan-1-yl)-N-prop-2-ynylacetamide has been the subject of several studies due to its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, 2-(azocan-1-yl)-N-prop-2-ynylacetamide has been shown to have antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
2-(azocan-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-8-13-12(15)11-14-9-6-4-3-5-7-10-14/h1H,3-11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQJXZVSAZJHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)